Ethyl indolizine-7-carboxylate
Description
Ethyl indolizine-7-carboxylate belongs to the indolizine family, a class of heteroaromatic compounds featuring fused five- and six-membered rings with a bridging nitrogen atom. These structures are isoelectronic with indole and exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibition properties . This compound derivatives are synthesized via modular routes, such as the reaction of pyridinium salts with alkynes or arylboronic acids, enabling precise substitution at positions 1, 2, 3, and 7 . Key structural features include acetyl, benzoyl, and alkyl/aryl substituents, which modulate physicochemical and biological properties .
Properties
IUPAC Name |
ethyl indolizine-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11(13)9-5-7-12-6-3-4-10(12)8-9/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFVLTUAJKRWNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CN2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301308395 | |
| Record name | Ethyl 7-indolizinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66182-02-3 | |
| Record name | Ethyl 7-indolizinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66182-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-indolizinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl indolizine-7-carboxylate typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of pyridine derivatives with alkynes in the presence of a catalyst. For example, the Au-catalyzed reaction between aldehydes, secondary amines, and terminal alkynes can lead to the formation of indolizine derivatives . Another approach involves the use of pyrrole scaffolds and oxidative coupling reactions to achieve the desired indolizine structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The choice of starting materials, reaction conditions, and purification methods are crucial factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl indolizine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indolizine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indolizine ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indolizine derivatives, while substitution reactions can introduce various functional groups onto the indolizine ring .
Scientific Research Applications
Pharmacological Properties
Ethyl indolizine-7-carboxylate and its derivatives exhibit a wide range of biological activities, making them valuable in drug development. Key areas of application include:
- Antibacterial Activity : Research indicates that derivatives of this compound possess significant antibacterial properties. For instance, compounds like ethyl 7-amino-3-benzoylindolizine-1-carboxylate have shown potent activity against various bacterial strains, indicating their potential as therapeutic agents in treating bacterial infections .
- Antioxidant Properties : The compound has demonstrated strong antioxidant capabilities, which are crucial for protecting cells from oxidative stress. Studies utilizing the DPPH scavenging method have confirmed its effectiveness in neutralizing free radicals .
- Anticancer Activity : Ethyl indolizine derivatives have been explored for their anticancer properties. Certain analogues have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, highlighting their potential as chemotherapeutic agents .
- Anti-inflammatory Effects : The inhibition of cyclooxygenase-2 (COX-2) by indolizine compounds has been documented, with some derivatives showing comparable activity to established anti-inflammatory drugs like indomethacin .
Case Study 1: Antitubercular Activity
A study focused on substituted indolizines revealed their effectiveness against Mycobacterium tuberculosis (Mtb), including multi-drug resistant strains. The screening of these compounds utilized the resazurin microplate assay (REMA), demonstrating their potential as novel anti-TB agents .
Case Study 2: Larvicidal Activity
Research on ethyl 3-benzoyl-2,7-dimethyl indolizine-1-carboxylate highlighted its efficacy in controlling Anopheles arabiensis larvae. The compound achieved significant mortality rates, suggesting its application in vector control strategies for malaria prevention .
Structural Insights and Synthesis
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents to enhance biological activity. For example:
Mechanism of Action
The mechanism of action of ethyl indolizine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, indolizine derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways depend on the specific biological context and the structure of the indolizine derivative.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Substituent Variations
Ethyl indolizine-7-carboxylate derivatives are compared with mthis compound, diethyl indolizine-1,2-dicarboxylates, and substituted benzoyl variants (Table 1).
Table 1: Structural and Physicochemical Comparison of Indolizine Derivatives
*Estimated logP using ChemBioDraw Ultra 13.0v .
Key Observations:
- Substituent Effects : Electron-withdrawing groups (e.g., 4-Br, 4-Cl) enhance anticancer activity compared to electron-donating groups (e.g., methyl). For example, compound 2q (4-Cl) shows IC₅₀ values of 10–20 µg/mL against SiHa cells, outperforming adriamycin (ADR) in some assays .
- logP and Bioavailability : Higher logP values (e.g., 5.7262 for 2q) correlate with increased lipophilicity, improving membrane permeability but risking solubility limitations .
Key Observations:
Biological Activity
Ethyl indolizine-7-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound is characterized by its unique indolizine core, which includes an ethyl ester group at the carboxylate position. The molecular formula is with a molecular weight of 189.21 g/mol. The presence of the ethyl ester enhances its solubility and reactivity, making it a valuable compound for further functionalization in organic synthesis .
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Research indicates that derivatives of indolizines, including this compound, have shown notable antimicrobial properties against various pathogens .
- Antitubercular Activity : A study reported that analogues of this compound demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values as low as 2.55 µg/mL for certain derivatives .
- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation by interacting with specific enzymes involved in cell growth .
- Larvicidal Effects : Recent studies highlighted the effectiveness of certain indolizine derivatives in controlling mosquito larvae, particularly against Anopheles arabiensis, suggesting potential applications in vector control .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. For instance:
- Enzyme Inhibition : The compound can inhibit enzymes critical for the survival and proliferation of pathogens, such as malate synthase in M. tuberculosis .
- Binding Affinity : Computational studies have shown that the compound has a high binding affinity for several molecular targets, indicating its potential as a lead compound for drug development .
Synthesis Methods
This compound can be synthesized through various methods:
- Cyclization Reactions : One common approach involves the reaction of pyridine derivatives with alkynes under specific catalytic conditions.
- Functionalization : The ethyl ester group can be introduced through esterification reactions, enhancing the compound's reactivity and solubility .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and its derivatives:
Q & A
Q. Key Optimization Parameters :
- Catalyst Loading : 2 mol% Pd(OAc)₂ minimizes cost while maintaining efficiency.
- Solvent System : Aqueous conditions reduce organic solvent use, aligning with green chemistry principles.
- Temperature : Reactions at 70°C balance speed and side-product formation.
How are this compound derivatives characterized, and what spectroscopic data are critical for validation?
Basic Research Question
Characterization relies on ¹H/¹³C NMR , HRMS , and FT-IR . For example, ethyl 3-(p-tolyl)indolizine-7-carboxylate (7 ) shows distinct NMR signals:
Q. Table 1: Representative NMR Data for Ethyl Indolizine-7-Carboxylates
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS [M+Na]⁺ |
|---|---|---|---|
| 7 | 8.24 (s), 7.47 (d) | 166.1, 132.3 | 302.1151 |
| 8 | 8.23 (s), 7.49 (d) | 166.1, 159.2 | 318.1101 |
What advanced strategies address contradictory spectroscopic data in structurally similar indolizine derivatives?
Advanced Research Question
Contradictions in NMR signals (e.g., unexpected splitting or shifts) may arise from steric effects or conformational dynamics . For example, substituents at the 3-position (e.g., methoxy vs. methyl groups) alter electron density, shifting aromatic proton signals. To resolve discrepancies:
- Compare DEPT-135 and 2D-COSY spectra to assign overlapping signals.
- Use variable-temperature NMR to probe conformational flexibility .
- Cross-validate with X-ray crystallography when single crystals are obtainable.
How can computational methods predict the biological activity of this compound derivatives?
Advanced Research Question
Molecular docking and dynamics simulations identify potential targets. For larvicidal derivatives (e.g., compound 4c in ), docking against Anopheles arabiensis acetylcholinesterase (AChE) and sterol carrier protein-2 (SCP-2) reveals binding affinities. Key steps:
Protein Preparation : Retrieve PDB structures (e.g., AChE: 1DX6) and optimize protonation states.
Ligand Parameterization : Assign charges using the AM1-BCC method.
Simulation : Run 100-ns MD trajectories to assess stability of ligand-protein complexes .
Q. Table 2: Larvicidal Activity of Selected Derivatives
| Compound | Mortality Rate (%) | Target Protein (Predicted) |
|---|---|---|
| 4c | 73 | AChE, SCP-2 |
| 4d | 81 | AChE, SCP-2 |
What methodologies resolve low yields in Suzuki-Miyaura couplings for indolizine derivatives?
Advanced Research Question
Low yields (<50%) may stem from incomplete boronic acid activation or catalyst deactivation . Mitigation strategies:
- Pre-activation : Stir boronic acids with K₂CO₃ for 30 minutes before adding catalyst.
- Ligand Screening : Test bidentate ligands (e.g., SPhos) to stabilize Pd(0) intermediates.
- Microwave Assistance : Reduce reaction time to 20 minutes at 100°C, improving efficiency .
How are ethyl indolizine-7-carboxylates applied in material science, such as fluorophores?
Basic Research Question
Derivatives like ethyl 3-(4-(dimethylamino)phenyl)indolizine-7-carboxylate (9 ) exhibit tunable fluorescence due to intramolecular charge transfer (ICT) . Methodology:
- Spectral Analysis : Measure emission λmax in solvents of varying polarity (e.g., hexane vs. DMSO).
- pH Sensitivity : Test fluorescence quenching in acidic media (e.g., HCl), revealing protonation-dependent ICT .
What statistical approaches validate the significance of bioactivity data in larvicidal studies?
Advanced Research Question
For mortality rate comparisons (e.g., 73% vs. 99% for Temephos in ):
- Perform ANOVA with post-hoc Tukey tests to assess differences across compounds.
- Calculate LC₅₀ values via probit analysis, ensuring 95% confidence intervals.
- Validate reproducibility through triplicate experiments with randomized sample batches .
How do substituents at the 3-position influence the electronic properties of indolizine cores?
Basic Research Question
Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) increase indolizine’s electron density, shifting UV-Vis absorption to longer wavelengths. Methodology:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
